molecular formula C7H3ClF6N2O4S2 B141204 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine CAS No. 145100-51-2

2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine

Cat. No. B141204
M. Wt: 392.7 g/mol
InChI Key: TUFGVZMNGTYAQD-UHFFFAOYSA-N
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Description

2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine is a reactive agent used for the conversion of lithium enolates of ketones to vinyl triflates . It provides good yields of vinyl triflates from the corresponding ketone enolates or dienolates . It is used in the total synthesis of (-)-porantheridine and the trans decahydroquinoline alkaloid (+)-219A .


Synthesis Analysis

2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine has been synthesized by reacting 2-aminopyridine and triflic anhydride .


Molecular Structure Analysis

The molecular formula of 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine is C7H3ClF6N2O4S2 . The molecular weight is 392.671 g/mol .


Chemical Reactions Analysis

This compound is a reactive agent used for the conversion of lithium enolates of ketones to vinyl triflates .

Scientific Research Applications

Bisphosphonates: Preclinical Review

Bisphosphonates, particularly nitrogen-containing ones (N-BPs), have been extensively studied for their inhibitory effects on osteoclast-mediated bone resorption. This class of compounds has evolved over the past 30 years, showing significant potential in treating both benign and malignant bone diseases. N-BPs like zoledronic acid have mechanisms distinct from non-nitrogen-containing bisphosphonates, targeting key enzymes in the mevalonate pathway. This inhibits protein prenylation and activation of signaling proteins such as Ras, thereby inducing apoptosis in osteoclasts and tumor cells. Additionally, zoledronic acid has demonstrated synergistic antitumor activity when combined with other anticancer agents and has shown to inhibit tumor cell adhesion, invasion, and angiogenesis. These findings suggest N-BPs' potential in reducing skeletal tumor burden and preventing metastasis to bone, highlighting their broader scientific applications beyond bone resorption inhibition (Green, 2004).

LC-MS/MS Study of Degradation Processes

The degradation processes of nitisinone (NTBC), a compound sharing a similar interest in terms of chemical analysis and environmental behavior, were studied using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Although NTBC is utilized medically for treating hepatorenal tyrosinemia, its stability and degradation pathways in different environmental conditions were explored. This type of research indicates the importance of understanding chemical stability and environmental impact, which can be relevant for the study of "2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine" in scientific applications (Barchańska et al., 2019).

A Review of the Pharmacokinetics and Pharmacodynamics

In the context of understanding the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites, this review provides a comprehensive overview of the metabolic pathways and effects of disulfiram. While not directly related, the detailed analysis of metabolite formation, stability, and biological interactions can offer a methodological framework for studying the behavior and applications of "2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine" in various scientific domains (Johansson, 1992).

Safety And Hazards

2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine is sensitive to moisture. It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place. It is incompatible with oxidizing agents and should be stored under inert gas .

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF6N2O4S2/c8-4-1-2-5(15-3-4)16(21(17,18)6(9,10)11)22(19,20)7(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFGVZMNGTYAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327763
Record name N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide
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Molecular Weight

392.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine

CAS RN

145100-51-2
Record name N-(5-Chloro-2-pyridyl)triflimide
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Record name N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide
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Record name N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide
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